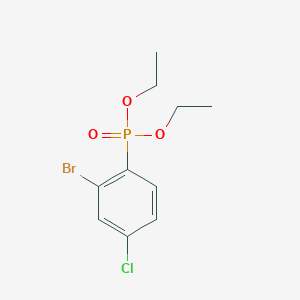

Diethyl (2-Bromo-4-chlorophenyl)phosphonate

Description

Properties

Molecular Formula |

C10H13BrClO3P |

|---|---|

Molecular Weight |

327.54 g/mol |

IUPAC Name |

2-bromo-4-chloro-1-diethoxyphosphorylbenzene |

InChI |

InChI=1S/C10H13BrClO3P/c1-3-14-16(13,15-4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4H2,1-2H3 |

InChI Key |

LQUMOKFPBREFPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)Cl)Br)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

- Halogenation of the aromatic ring to introduce bromine and chlorine substituents at the 2- and 4-positions respectively.

- Formation of the phosphonate ester via a Michaelis–Arbuzov reaction or related phosphonation methods.

Halogenation of Aromatic Precursors

The aromatic precursor, often a chlorophenyl derivative, undergoes selective bromination to install the bromine substituent at the ortho position relative to chlorine. Bromination methods include:

Electrophilic bromination using bromine or bromine equivalents such as hydrobromic acid in the presence of oxidizing agents (e.g., hydrogen peroxide, sodium hypochlorite), which can enhance selectivity and yield by minimizing polybromination side products. For example, related bromination of 4-fluoroaniline derivatives has been optimized using hydrobromic acid and oxidants at 30–60 °C to yield mono-brominated products with reduced dibromo impurities.

Radical bromination with N-bromosuccinimide (NBS) under controlled conditions is also reported for α-bromophosphonates, although this is more common for aliphatic substrates.

Deprotonation and electrophilic quenching : The α-position to phosphorus can be deprotonated using strong bases such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (−78 °C), followed by quenching with electrophilic bromine sources to introduce bromine selectively.

Formation of the Phosphonate Ester

The phosphonate moiety is introduced via the Michaelis–Arbuzov reaction or related phosphorus chemistry:

Michaelis–Arbuzov Reaction : This classical method involves the reaction of a diethyl phosphite with an aryl halide or α-haloaryl intermediate to yield the corresponding diethyl arylphosphonate. Recent advances have optimized this reaction under solvent-free or green conditions, with microwave assistance and flow chemistry enabling high yields (63–89%) of dialkyl haloalkylphosphonates.

Nickel-Catalyzed Cross-Coupling : A more modern approach uses nickel-catalyzed Suzuki–Miyaura coupling in aqueous media to couple arylboronic acids with diethyl phosphonate derivatives, offering environmentally friendly and efficient synthesis routes.

Kabachnik–Fields Reaction : Although more common for α-aminophosphonates, this multicomponent reaction involving amines, aldehydes, and phosphorus reagents can be adapted for phosphonate synthesis under catalyst-free microwave-assisted conditions.

Specific Synthetic Example for this compound

While direct literature on the exact compound is limited, synthesis can be inferred from closely related compounds and general phosphonate chemistry:

Starting Material : 2-Bromo-4-chlorobenzene or 4-chlorophenyl precursor.

Halogenation : If starting from 4-chlorophenyl, selective bromination at the 2-position is achieved using hydrobromic acid and an oxidizing agent at 30–60 °C to minimize dibromo side products.

Phosphonation : The halogenated aromatic compound is reacted with triethyl phosphite under Michaelis–Arbuzov conditions, typically heating at elevated temperatures (e.g., 140–190 °C) to yield the this compound.

Purification : The crude product is purified by recrystallization or column chromatography, often using ethanol or ethyl acetate solvents.

Comparative Table of Preparation Conditions

Research Findings and Optimization Insights

Selectivity in Bromination : Using hydrobromic acid with oxidizing agents reduces the formation of dibromo byproducts compared to elemental bromine, improving the yield of mono-brominated intermediates crucial for subsequent phosphonation.

Green Chemistry Approaches : Solvent-free Michaelis–Arbuzov reactions and microwave-assisted protocols have been developed to improve reaction efficiency and reduce environmental impact. For example, triisopropyl phosphite reacting with haloalkanes under solvent-free conditions yields dialkyl haloalkylphosphonates with up to 89% yield.

Catalyst Use : Nickel catalysts in aqueous media enable cross-coupling reactions for phosphonate synthesis, offering mild conditions and high yields without the need for expensive palladium catalysts or phosphine ligands.

Temperature and Solvent Effects : Aromatic solvents such as toluene and xylene strongly inhibit the Michaelis–Arbuzov reaction, whereas polar aprotic solvents like acetonitrile and DMF have minor effects. Optimal yields are achieved under solvent-free or carefully chosen solvent conditions.

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-Bromo-4-chlorophenyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The phosphonate group can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted phenyl phosphonates depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced phosphonate derivatives.

Scientific Research Applications

Diethyl (2-Bromo-4-chlorophenyl)phosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (2-Bromo-4-chlorophenyl)phosphonate involves its interaction with molecular targets through its reactive phosphonate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved often include enzyme inhibition or modification of protein functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Phosphonate esters with halogenated aryl groups exhibit distinct chemical behaviors depending on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Comparison of Halogenated Arylphosphonates

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., NO₂, Cl) at ortho/para positions exhibit higher electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability under acidic conditions .

- Steric Effects : Ortho-substituted analogs (e.g., 2-Bromo, 2-Chloro) show steric hindrance, slowing down certain reactions but improving selectivity in coupling reactions .

Hydrogen Bonding and Crystallographic Behavior

Crystal structure analyses reveal differences in molecular packing and hydrogen-bonding networks:

- Diethyl [(4-Bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate: Forms a 3D hydrogen-bonded network via O–H···O and N–H···O interactions, stabilizing the crystal lattice .

- Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate : Exhibits intramolecular O–H···O hydrogen bonds, leading to planar conformations .

Impact on Solubility: Compounds with extensive hydrogen bonding (e.g., hydroxyl-containing analogs) show lower solubility in non-polar solvents compared to non-hydroxylated derivatives .

Stability Under Acidic and Basic Conditions

- Acid Sensitivity: Diethyl (diethoxymethyl)phosphonate (analog) undergoes P–C bond cleavage in 5% HCl, yielding diethyl phosphite and ethanol . Halogenated analogs like Diethyl (2-Bromo-4-chlorophenyl)phosphonate likely exhibit higher resistance due to aryl group stabilization.

Biological Activity

Diethyl (2-Bromo-4-chlorophenyl)phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which contributes to its biological activity. The chemical formula can be represented as follows:

- Molecular Formula : C10H12BrClO4P

- Molecular Weight : 337.55 g/mol

The presence of the bromine and chlorine substituents on the phenyl ring enhances its lipophilicity, which is crucial for cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been investigated for its inhibitory effects on:

- 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) : This enzyme is a target for developing antibacterial and antimalarial drugs. Phosphonates like this compound have shown promise as DXR inhibitors, which disrupt the isoprenoid biosynthesis pathway in bacteria and parasites .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

| Bacterial Strain | IC50 (µM) |

|---|---|

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 8.0 |

| Staphylococcus aureus | 6.5 |

These values indicate that the compound possesses potent inhibitory effects against these pathogens, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies have reported the following IC50 values against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (colon cancer) | 9.5 |

| MDA-MB-468 (breast cancer) | 8.0 |

| PC-3 (prostate cancer) | 7.5 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Case Studies

- Inhibition of DXR : A study demonstrated that derivatives of phosphonates, including this compound, effectively inhibited DXR from Mycobacterium tuberculosis. This inhibition was linked to reduced growth rates in bacterial cultures, highlighting its potential as a therapeutic agent against tuberculosis .

- Anticancer Efficacy : Research evaluating the compound’s effects on various cancer cell lines indicated significant antiproliferative activity. The compound was compared with standard chemotherapeutics like doxorubicin, showing comparable efficacy with lower cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.